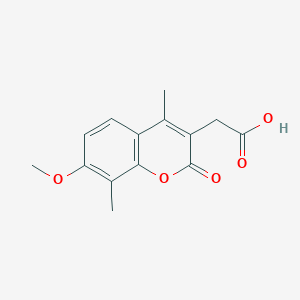

2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-9-4-5-11(18-3)8(2)13(9)19-14(17)10(7)6-12(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQDVSRGDWLTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of 7-methoxy-4,8-dimethylcoumarin with acetic anhydride under basic conditions. The reaction is carried out by heating the mixture, followed by acidification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial during production to handle the chemicals and reaction conditions properly .

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted coumarins, hydroxy derivatives, and quinones .

Scientific Research Applications

2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid and related coumarin derivatives have a variety of applications, largely centered on their biological activities and potential therapeutic uses . Coumarins, in general, are noted for their anti-inflammatory, anti-coagulant, anti-hypertensive, anti-convulsant, antioxidant, and antimicrobial properties . They can also modulate signaling pathways, affecting various cell processes, making them potentially useful against diseases, including different types of cancer .

Scientific Research Applications

Coumarin derivatives, including 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, are valuable in scientific research for several reasons:

- Drug Discovery : Coumarin derivatives are frequently explored for their potential to inhibit enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs), which are relevant in neurodegenerative diseases .

- Cancer Therapy : These compounds have shown therapeutic effects against several human diseases and types of cancer, including breast, lung, colorectal, liver, and kidney cancer .

- Molecular Docking Studies : Coumarin derivatives are used in molecular docking studies to evaluate and explain how these compounds selectively bind to proteins involved in various cellular processes, leading to specific interactions with a beneficial impact on human health .

- Study of Neurodegenerative Diseases : Some coumarin derivatives have shown promise in managing Parkinson's Disease . For instance,研究表明,7-乙氧基-4-甲基香豆素 (EMC) 对多巴胺 D2 受体 (DRD2) 具有激动作用,可显著改善运动区域和帕金森病的临床表现 .

Coumarins as Inhibitors

Coumarin derivatives have been investigated as multitarget MAO–ChE inhibitors . Researches show that coumarin derivatives featuring different patterns of substitution were described later, by the same and other groups . Introduction of a hydroxymethyl group in position 4 of the coumarin, leading to inhibitors with improved aqueous solubility and unchanged MAO B potency and selectivity .

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on formula C₁₄H₁₆O₆. †Calculated for C₁₉H₁₅Cl₂O₅. ‡Calculated for C₁₅H₁₈O₆.

Structural and Functional Insights

Electronic and Steric Effects

- Methoxy vs. This substitution is critical for targeting hydrophilic environments or antioxidant applications.

- Halogenated Benzyloxy Groups (e.g., 3-Br, 2,6-Cl₂): Bromine and chlorine substituents () introduce steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors. Halogen bonding could further stabilize interactions with biomolecules.

- Alkylation (e.g., 3-hexyl): The addition of a hexyl chain () significantly increases lipophilicity, favoring passive diffusion across biological membranes. This modification is advantageous for compounds targeting intracellular targets.

Biological Activity

2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and research findings.

The molecular formula for 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is , with a molecular weight of 276.28 g/mol. The structure features a coumarin backbone modified with a methoxy group and acetic acid functionality, which may influence its biological activity.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated the potential of coumarin derivatives in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Coumarins have shown efficacy against various bacterial strains, including multidrug-resistant pathogens.

Anticancer Activity

A study published in MDPI assessed the anticancer properties of several coumarin derivatives, including those structurally related to 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid. The results indicated that certain modifications significantly enhance anticancer activity against A549 lung cancer cells. For instance, compounds with specific substituents on the phenyl ring exhibited reduced cell viability, suggesting structure-dependent activity .

Table 1: Anticancer Activity Data

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| 2-(7-Methoxy-4,8-dimethyl...) | 22.0 | A549 (Lung) | Moderate activity |

| 5-Nitrothiophene derivative | 6.5 | A549 (Lung) | High selectivity against resistant strains |

| Compound with chloro substitution | 0.04 | A549 (Lung) | Significant enhancement in activity |

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has been explored extensively. The compound's activity against Gram-positive bacteria such as Staphylococcus aureus has been documented. Notably, derivatives exhibiting electron-withdrawing groups showed improved inhibition against resistant strains .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bacterial Strain | Efficacy |

|---|---|---|---|

| 2-(7-Methoxy...) | 25 | Staphylococcus aureus | Effective |

| Chloro-substituted derivative | 10 | Methicillin-resistant S. aureus | Highly effective |

Case Studies

- Case Study on Anticancer Properties : In vitro studies revealed that the introduction of specific substituents on the coumarin scaffold significantly enhanced cytotoxic effects on cancer cell lines while maintaining lower toxicity to normal cells .

- Case Study on Antimicrobial Effects : Research demonstrated that certain coumarin derivatives exhibited potent antimicrobial effects against multidrug-resistant bacteria, suggesting their potential as lead compounds in antibiotic development .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound's physicochemical properties, calculated using tools like JChem, include:

- Acid dissociation constant (pKa): 3.61 (indicating moderate acidity, relevant for solubility in aqueous buffers) .

- LogP: 2.32 (hydrophobic nature suggests limited water solubility; may require DMSO or ethanol for dissolution) .

- LogD (pH 5.5): 0.43; LogD (pH 7.4): -1.02 (ionization at physiological pH affects membrane permeability and bioavailability) .

- Polar surface area (PSA): 72.83 Ų (high PSA implies poor blood-brain barrier penetration, guiding in vitro/in vivo model selection) . These properties inform solvent selection, assay conditions (e.g., buffer pH), and pharmacokinetic predictions.

Q. What synthetic routes are employed for preparing this compound?

Synthesis typically involves multi-step organic reactions:

- Step 1: Condensation of substituted resorcinol derivatives with β-keto esters to form the coumarin core .

- Step 2: Alkylation or esterification at the 3-position to introduce the acetic acid moiety .

- Step 3: Methoxy group installation via methylation under controlled conditions (e.g., using dimethyl sulfate) . Reaction monitoring via HPLC and NMR ensures intermediate purity (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Conflicting NMR or mass spectrometry data may arise from:

- Tautomerism: The α,β-unsaturated ketone in the coumarin core can exhibit keto-enol tautomerism, altering spectral peaks . Use variable-temperature NMR to identify dominant forms.

- Impurity artifacts: By-products from incomplete methylation or oxidation (e.g., demethylated analogs) require LC-MS/MS for differentiation .

- Crystallographic validation: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Challenges include:

- Crystal twinning: Common in coumarin derivatives due to planar structures. Use SHELXL's twin refinement (TWIN/BASF commands) to model twinning fractions .

- Disorder in the methoxy group: Apply restraints (e.g., DFIX) to maintain reasonable geometry during refinement .

- Data resolution: High-resolution synchrotron data (≤1.0 Å) improves electron density maps for accurate atomic positioning .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

- Solvent optimization: Replace ethanol with acetonitrile to reduce side reactions (e.g., ester hydrolysis) .

- Catalyst screening: Pd/C or Raney nickel enhances hydrogenation efficiency for intermediates .

- Process analytical technology (PAT): In-line FTIR monitors reaction progression, minimizing over-reaction .

Q. How should researchers handle hygroscopic intermediates during purification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.